molecular formula C6H11N3O5 B1588249 Beta-D-galactopyranosyl azide CAS No. 35899-89-9

Beta-D-galactopyranosyl azide

Cat. No.: B1588249
CAS No.: 35899-89-9
M. Wt: 205.17 g/mol
InChI Key: KSRDTSABQYNYMP-UHFFFAOYSA-N
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Description

Beta-D-galactopyranosyl azide: is a chemical compound with the molecular formula C6H11N3O5 It is a derivative of galactose, a type of sugar, where the hydroxyl group at the anomeric carbon is replaced by an azide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-galactopyranosyl azide can be synthesized through a one-step reaction from o-nitrophenyl-beta-D-galactopyranoside and azide, catalyzed by E461G-beta-galactosidase from Escherichia coli. The reaction is quantitative in the presence of excess azide, producing only the beta anomer . The product is then purified using extraction with ethyl acetate, silica gel chromatography, and crystallization, achieving a 71% yield .

Industrial Production Methods: The use of glycosynthases for the production of oligosaccharides, including this compound, is becoming increasingly important in industrial applications .

Chemical Reactions Analysis

Types of Reactions: Beta-D-galactopyranosyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Beta-D-galactopyranosyl azide is unique due to its specific structure, which allows it to participate in both enzymatic hydrolysis and click chemistry reactions. This dual functionality makes it a versatile tool in various scientific and industrial applications .

Properties

IUPAC Name

2-azido-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDTSABQYNYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407911
Record name 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35899-89-9
Record name 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes Beta-D-galactopyranosyl azide useful in studying enzyme activity?

A1: this compound serves as a substrate for the enzyme beta-galactosidase. Unlike typical substrates, the azide leaving group allows researchers to probe the enzyme's mechanism. For instance, studies have shown that this compound is hydrolyzed by Beta-galactosidase to produce galactose and azide ion at a rate slow enough to be mechanistically informative. [] This property makes it valuable for kinetic studies and mechanistic investigations.

Q2: How does the structure of this compound influence its interaction with Beta-galactosidase?

A2: The azide group in this compound plays a crucial role in its interaction with Beta-galactosidase. While the enzyme can hydrolyze the compound, it cannot catalyze the reverse reaction, synthesizing this compound from azide ion and the enzyme-bound galactosyl intermediate. [] This suggests limitations in the enzyme's ability to stabilize the transition state or binding interactions specific to the azide leaving group.

Q3: Can this compound be used to synthesize larger carbohydrate structures?

A3: Yes, this compound can be utilized as a starting material for the synthesis of more complex oligosaccharides. A novel alpha-galactosynthase, derived from the bacterium Thermotoga maritima, has been shown to effectively use this compound as a substrate. [] This enzyme catalyzes the formation of alpha-galacto-oligosaccharides, showcasing the potential of this compound as a building block in chemoenzymatic synthesis.

Q4: How does the reactivity of this compound compare to other Beta-galactosidase substrates?

A4: Studies comparing the reactivity of various substrates, including this compound, with Beta-galactosidase mutants like E461G provide valuable insights. The E461G mutation significantly enhances the enzyme's affinity for azide as a leaving group, leading to a substantial increase in the equilibrium constant for the transfer of the galactosyl group from the enzyme to azide. [] This highlights how specific mutations can drastically alter substrate preference and reaction outcomes.

Q5: Can this compound be utilized in solid-phase synthesis?

A5: Yes, a derivative of this compound has been successfully employed in solid-phase synthesis. Researchers synthesized a 2,3,4-tri-O-pivaloylated this compound with a hydroxy-functionalized spacer at the C-6 position. [] This derivative could be immobilized on a solid support, demonstrating its potential for combinatorial chemistry and the development of glycan arrays.

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